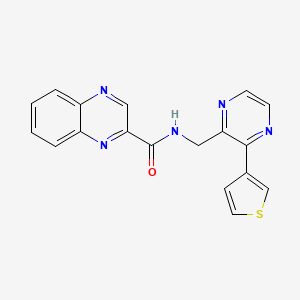

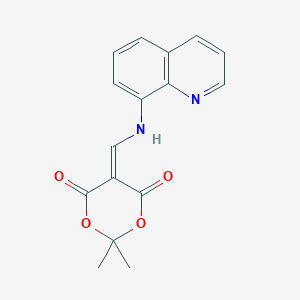

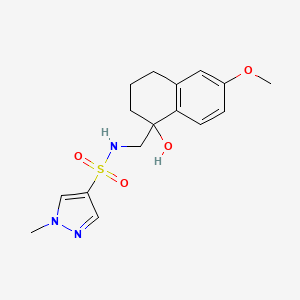

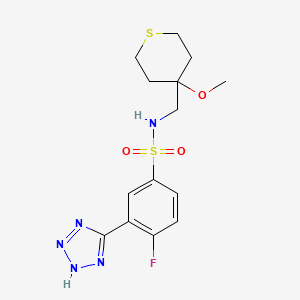

![molecular formula C19H27N3O4S B2497705 2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido CAS No. 2097908-71-7](/img/structure/B2497705.png)

2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex sulfonamides often involves cascade reactions that allow for efficient construction of multifunctional structures. For instance, copper/silver-mediated cascade reactions have been utilized for constructing 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This method showcases the ability to form C-S and C-O bonds in a single step under mild conditions, providing a pathway that could be relevant for synthesizing compounds like the one (Hongshuang Li & Gang Liu, 2014).

Molecular Structure Analysis

The structural analysis and characterization of sulfonamide compounds often involve advanced spectroscopic methods. For example, strategies for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters have been described, with compounds characterized by HSQC, HMBC, and NMR, highlighting the approach for detailed molecular structure elucidation of complex sulfonamides (Omar Gómez-García et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, offering insights into their reactivity and functional group compatibility. For example, Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been reported for the regioselective synthesis of 5-sulfonamidoimidazoles, showcasing the chemical versatility and potential reactions sulfonamide compounds can undergo (Julia O Strelnikova et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide-containing compounds, including solubility, melting points, and crystalline structure, are critical for understanding their behavior in various environments. While specific studies on the physical properties of "2-hydroxy-2-(oxan-4-yl)-2-phenyl-S-[1-(propan-2-yl)-1H-imidazol-4-yl]ethane-1-sulfonamido" were not found, research on similar sulfonamide derivatives highlights the importance of these properties in determining the compound's application and stability.

Chemical Properties Analysis

The chemical properties of sulfonamides, such as their acidity, basicity, and reactivity towards nucleophiles or electrophiles, are foundational to their utility in chemical synthesis and applications. The oxidative degradation of sulfonamide-containing compounds in aqueous/organic cosolvent mixtures, for example, demonstrates the impact of environmental conditions on the stability and reactivity of these molecules (S. Hovorka et al., 2002).

Scientific Research Applications

Synthetic Applications

Copper/Silver-Mediated Cascade Reactions : Compounds similar to the one mentioned are subjects in synthetic chemistry for constructing complex molecules. For example, copper/silver-mediated reactions have been utilized for constructing 2-sulfonylbenzo[b]furans, showcasing the potential of complex sulfonamides in facilitating diverse chemical syntheses under mild conditions (Hongshuang Li, Gang Liu, 2014).

Biological Applications

Drug Metabolism Studies : Compounds with sulfonamide groups, akin to the query compound, have been explored for their metabolic profiles in drug development processes. For instance, the use of biocatalysis to study drug metabolism underscores the relevance of sulfonamides in understanding the pharmacokinetics and pharmacodynamics of therapeutic agents (M. Zmijewski et al., 2006).

Material Science

Functionalized Hydrogels : Research into modifying polymers through the addition of sulfonamide and other functional groups has implications for creating materials with specific properties, such as enhanced thermal stability or biocompatibility, which are crucial in medical and engineering applications (H. M. Aly, H. L. A. El-Mohdy, 2015).

Environmental Science

Cobalt-Oxo Species in Water Treatment : The activation processes involving sulfonamides for water treatment applications highlight the compound's potential role in environmental remediation technologies. Studies focusing on high-valent cobalt-oxo species generated from cobalt(II)-activated processes demonstrate the utility of similar compounds in degrading pollutants (Y. Zong et al., 2020).

properties

IUPAC Name |

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-propan-2-ylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4S/c1-15(2)22-12-18(20-14-22)27(24,25)21-13-19(23,16-6-4-3-5-7-16)17-8-10-26-11-9-17/h3-7,12,14-15,17,21,23H,8-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVPROSXEGQQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![Methyl (2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)carbamate](/img/structure/B2497633.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylic acid](/img/structure/B2497637.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)